molecular formula C6H14N2 B087285 2-Ethylpiperazine CAS No. 13961-37-0

2-Ethylpiperazine

Cat. No.: B087285
CAS No.: 13961-37-0
M. Wt: 114.19 g/mol
InChI Key: DXOHZOPKNFZZAD-UHFFFAOYSA-N
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Description

2-Ethylpiperazine (2-EP) is an organic compound with the formula C6H14N2. It is a colorless liquid that is used as a precursor in the synthesis of a variety of pharmaceuticals, drugs, and other chemicals. 2-EP is also used as a reagent in organic synthesis, as a solvent, and as an intermediate in the production of other compounds.

Scientific Research Applications

  • Vapor-Liquid Equilibrium Studies : NEP is used in the study of vapor-liquid equilibrium, particularly in binary systems involving water and piperazine. These studies are fundamental for the synthesis of drugs and dyes and for understanding thermodynamic properties (Guo Fei-yan, 2000).

  • Synthesis of Medicinally Relevant Compounds : NEP is integral to methodologies for synthesizing N-(2-pyridyl)-N'-ethylpiperazines, structures found in various medicinally relevant compounds. The developed methods allow for a rapid and modular access to these compounds, highlighting the importance of NEP in pharmaceutical synthesis (Dmitry I. Bugaenko et al., 2017).

  • Structural Studies : NEP is used in the study of crystal structures of various compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, to understand the molecular conformations and interactions. These studies are crucial in drug design and understanding molecular interactions (S. Ozbey et al., 2001).

  • Biological Activity Studies : NEP derivatives are studied for their biological activities. For example, novel compounds involving NEP structures have been investigated for their potential in improving learning and memory in mice, demonstrating the role of NEP derivatives in neuropharmacological research (Zhang Hong-ying, 2012).

  • Organic–Inorganic Hybrid Materials : NEP has been used in the synthesis of novel organic–inorganic hybrid materials, such as [2-ethylpiperazine tetrachlorocuprate(II)], which shows potential as a superconductor. Such materials are investigated for their physico-chemical characteristics, non-covalent interactions, and biological activity, demonstrating the broad applicability of NEP in materials science (Afef Gannouni et al., 2023).

Safety and Hazards

When handling 2-Ethylpiperazine, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOHZOPKNFZZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555828
Record name 2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13961-37-0
Record name 2-Ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13961-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-ethylpiperazine used in the synthesis of novel materials?

A1: this compound can act as a building block in the synthesis of organic-inorganic hybrid materials. In a study [], researchers used this compound to create a novel non-centrosymmetric compound, [this compound tetrachlorocuprate(II)]. The this compound acts as an organic cation ([C6H16N2]2+) that interacts with inorganic tetrachlorocuprate(II) anions ([CuCl4]2–) via N–H···Cl and C–H···Cl hydrogen bonds. This results in a unique crystal structure with potential applications in materials science.

Q2: What are the challenges associated with the selective synthesis of triethylenediamine, and how does this compound factor into this?

A2: The synthesis of triethylenediamine often encounters challenges with selectivity, leading to the formation of byproducts like this compound []. This undesired byproduct can impact the yield and purity of the desired triethylenediamine. To address this, researchers have explored the use of specific zeolite catalysts with a high Si/M ratio (where M is a bivalent, trivalent, or tetravalent metal) []. These catalysts demonstrate improved selectivity towards triethylenediamine formation while minimizing this compound production.

Q3: Have computational chemistry methods been applied to understand the properties of compounds containing this compound?

A3: Yes, computational methods like Density Functional Theory (DFT) have been utilized to investigate the properties of compounds incorporating this compound. In one study [], DFT calculations were employed to analyze the [this compound tetrachlorocuprate(II)] complex, revealing insights into its frontier molecular orbitals, Hirshfeld surface analysis, and potential for non-covalent interactions. Further analyses, such as Reduced Density Gradient (RDG), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO), provided a deeper understanding of the electronic structure and bonding characteristics within this material.

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